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Compound of Interest

Compound Name: Anticancer agent 262

Cat. No.: B15584955

Technical Guide: Anticancer Agent PT-262
A Comprehensive Analysis of 7-Chloro-6-piperidin-
1-yl-quinoline-5,8-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction

PT-262 is a novel synthetic compound derived from 6,7-dichloroquinoline-5,8-dione, belonging
to the class of 5,8-quinolinedione derivatives known for their anticancer properties.[1][2] This
technical guide provides a detailed overview of the chemical structure, properties, synthesis,
and biological activities of PT-262. It has been investigated for its cytotoxic effects on human
lung carcinoma cells and has been shown to induce cell death through a p53-independent
pathway involving the inhibition of key signaling molecules.[1]

Chemical Structure and Properties

PT-262 is chemically identified as 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione.[1]

Table 1: Chemical and Physical Properties of PT-262
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Value

Reference

IUPAC Name

7-Chloro-6-(piperidin-1-

yl)quinoline-5,8-dione

[1]

Molecular Formula

C14H13CIN202

Inferred from structure

Appearance Dark brown solid [1]
Soluble in organic solvents like
Solubility ethyl acetate and hexanes for [1]
chromatography
Synthesis

The synthesis of PT-262 is achieved through a nucleophilic substitution reaction.[1]

Experimental Protocol: Synthesis of PT-262[1]

e Reactants:

[¢]

o

o

[¢]

Benzene (150 ml)

e Procedure:

6,7-dichloroquinoline-5,8-dione (1.00 g, 4.4 mmol)

Piperidine (0.50 ml, 5.1 mmol)

Triethylamine (0.56 ml, 5.1 mmol)

o A solution of 6,7-dichloroquinoline-5,8-dione and piperidine is prepared in benzene.

o Triethylamine is added dropwise to the solution with stirring at room temperature for 5

minutes.

o The solvent is removed using a rotary evaporator, resulting in a dark brown solid.

o Purification:
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o The crude product is purified by flash chromatography.
o The elution is performed using a 50% ethyl acetate/hexanes mixture.
o The purified PT-262 is obtained as brown solids.

Biological Activity and Mechanism of Action

PT-262 exhibits significant cytotoxic effects against human lung cancer cells in a concentration-
dependent manner.[1] Its mechanism of action is multifaceted, primarily involving the induction
of apoptosis and cell cycle arrest.[1]

4.1. Cytotoxicity

Treatment with PT-262 for 24 hours induces cytotoxicity in human lung cancer cells at
concentrations ranging from 1 to 20 pM.[1]

Table 2: In Vitro Cytotoxicity of PT-262

. Treatment Concentration
Cell Line . Effect Reference
Duration Range

Concentration-
24 hours 1-20 pM dependent [1]
cytotoxicity

Human Lung

Cancer Cells

4.2. Induction of Apoptosis

PT-262 is a potent inducer of apoptosis, a form of programmed cell death.[1] The apoptotic
process initiated by PT-262 is characterized by the loss of mitochondrial membrane potential
and the activation of caspase-3.[1]

4.3. Inhibition of Signaling Pathways

A key aspect of PT-262's mechanism is the inhibition of the phosphorylation of Extracellular
signal-Regulated Kinase (ERK).[1]

Table 3: Inhibition of ERK Phosphorylation by PT-262
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Target ICso0 Value Reference

ERK Phosphorylation ~5 uM [1]

Furthermore, co-treatment with PD98059, a specific inhibitor of MEK1/2 (upstream of ERK),
enhances the cytotoxicity induced by PT-262, suggesting a synergistic effect.[1]

4.4. Cell Cycle Arrest

PT-262 induces cell cycle arrest at the G2/M phase in both p53-wild type and p53-null human
lung cancer cells, indicating a p53-independent mechanism.[1] This is accompanied by the
repression of mitosis-regulated proteins such as cyclin B1 and phospho-CDC2 (at Thrl4,
Tyrl5, and Thrl61).[1]

Signaling Pathway of PT-262 Action
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Caption: Signaling pathway of PT-262 in human lung cancer cells.
Experimental Protocols
5.1. Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of PT-262 on cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["Anticancer agent 262 chemical structure and
properties"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15584955#anticancer-agent-262-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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